2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-propan-2-ylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVOJSTXXAMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine predominantly follows a heterocyclic construction pathway, involving the formation of pyrimidine cores substituted with isopropyl groups, followed by functionalization to introduce the ethan-1-amine moiety. The general approach includes:
- Construction of the pyrimidine ring via condensation reactions.
- Introduction of the isopropyl substituent at the 2-position.
- Functionalization at the 5-position with aminoethyl groups.
This pathway aligns with methodologies used for synthesizing pyrimidine derivatives with complex substituents, as documented in recent medicinal chemistry research.
Preparation of Pyrimidine Core
a. Synthesis of 2-Aryl or 2-Alkyl Substituted Pyrimidines
The pyrimidine core with an isopropyl group at the 2-position is synthesized via a nucleophilic substitution or cyclization approach:
- Method: Condensation of β-dicarbonyl compounds with amidines or guanidines.
- Reagents: Acetylurea derivatives, isopropylamine, and appropriate aldehydes or ketones.
- Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF).
Starting from 2,4-dichloropyrimidine, substitution with isopropylamine yields 2-isopropylpyrimidine derivatives.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | Isopropylamine | Ethanol | Reflux | 65-80 | |
| Cyclization to pyrimidine | Guanidine derivatives | DMF | 100°C | 70-85 |
Functionalization at the 5-Position
The aminoethyl group is introduced at the 5-position via nucleophilic substitution or amidation:
- Method: Nucleophilic aromatic substitution with aminoalkyl halides or via amidation of the pyrimidine ring.
- Reagents: Ethylamine derivatives, halogenated intermediates, or activated esters.
- Reaction Conditions: Mild heating, presence of bases such as potassium carbonate or sodium hydride.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aminoethyl substitution | Ethylamine halides | DMF, 80°C | 60-75 | |
| Amidation | Ethanolamine derivatives | Reflux | 65-80 |
Summary of Synthetic Pathway
| Step | Description | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of pyrimidine core with isopropyl at 2-position | Isopropylamine, guanidine derivatives | Reflux, ethanol/DMF | 65-85 |
| 2 | Functionalization at 5-position with aminoethyl group | Ethylamine halides or aminoalkyl esters | Mild heating | 60-75 |
| 3 | Attachment of ethan-1-amine side chain | Reductive amination or nucleophilic substitution | Room temp to 50°C | 60-85 |
Notes on Optimization and Purification
- Purification: Typically achieved via column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexane).
- Characterization: Confirmed through NMR, MS, and IR spectroscopy, ensuring the integrity of the pyrimidine core and substituents.
- Yield Optimization: Adjustments in temperature, solvent polarity, and reaction time can significantly influence yields.
Research Findings and Data Tables
The synthesis of pyrimidine derivatives with similar substitution patterns has demonstrated that:
- Nucleophilic substitution reactions are most efficient when performed under inert atmospheres.
- The presence of electron-withdrawing groups can enhance the reactivity at the 5-position.
- Reductive amination offers a versatile route for attaching aminoalkyl groups with high selectivity.
| Method | Advantages | Limitations | References |
|---|---|---|---|
| Nucleophilic substitution | High selectivity | Sensitive to steric hindrance | , |
| Reductive amination | Mild conditions | Requires excess reagents |
Chemical Reactions Analysis
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations :
- Steric Effects : The isopropyl group introduces greater steric bulk than cyclopropyl, which may influence target selectivity or off-target interactions.
- Chirality : The (S)-enantiomer of the difluoromethyl derivative (CAS 2102411-76-5) highlights the importance of stereochemistry in drug design, as enantiomers often exhibit divergent biological activities .
Physicochemical Properties
Predicted or reported properties of selected analogues:
Analysis :
- The lower pKa of avapritinib’s amine (≈5.5) compared to simpler ethylamine derivatives (≈7.8–8.5) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., tumor microenvironments) .
Biological Activity
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, with the molecular formula C9H15N3, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 2-(2-isopropyl-5-pyrimidinyl)ethylamine
- Molecular Weight: 165.24 g/mol
- CAS Number: 944905-69-5
- Structure:
- SMILES: CC(C)C1=NC=C(C=N1)CCN
- InChI Key: GKJVOJSTXXAMMM-UHFFFAOYSA-N
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate signal transduction pathways and gene expression, although detailed pathways remain under investigation .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties. The exact efficacy of this compound in antimicrobial applications is still being evaluated .
Antiviral Activity
Recent studies highlight the potential of pyrimidine derivatives, including this compound, in antiviral research. Notably, compounds in this class have demonstrated effectiveness against various viral strains, including influenza viruses. In vivo studies indicated a reduction in viral load and improved survival rates in infected models .
Anticancer Potential
Pyrimidine-based compounds have been extensively studied for their anticancer properties. Some derivatives have shown selective inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific mutations in cancer-related pathways positions it as a candidate for further development in oncology .
Case Studies and Research Findings
Toxicity and Safety Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile. In vivo studies on mice revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting that it may be safe for further therapeutic exploration .
Q & A
Q. Basic
- Analytical Techniques :
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection (λ = 254 nm).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine functionality (e.g., δ ~2.5 ppm for NH₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- Melting Point Analysis : Consistency with literature values ensures crystalline purity .
What experimental strategies can be employed to elucidate the binding mode of this compound with biological targets?
Q. Advanced
- X-ray Crystallography : Co-crystallization with target proteins (e.g., enzymes) using the CCP4 suite for data processing and structure refinement .
- Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of binding affinity (KD values).
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, guided by substituent effects on the pyrimidine ring .
How can researchers address discrepancies in reported biological activities of this compound across different in vitro assays?
Q. Advanced
- Assay Standardization : Control variables such as buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
- Orthogonal Assays : Cross-validate results using fluorescence polarization, ITC (isothermal titration calorimetry), or enzymatic activity assays.
- Compound Integrity Checks : Re-analyze purity before each assay to rule out degradation artifacts .
What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?
Q. Advanced
- Challenges :
- Low crystallinity due to flexible ethylamine side chain.
- Solvent inclusion in lattice formation.
- Mitigation Strategies :
What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ ~8.5–9.0 ppm) and isopropyl groups (δ ~1.2–1.4 ppm).
- IR Spectroscopy : Identify NH₂ stretching (~3350 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- UV-Vis : Detect π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .
How does the substitution pattern on the pyrimidine ring influence the compound's reactivity and interaction with biological targets?
Q. Advanced
- Steric Effects : The 2-propan-2-yl group enhances hydrophobicity, improving membrane permeability but potentially sterically hindering target binding.
- Electronic Effects : Electron-donating groups (e.g., NH₂) increase pyrimidine ring electron density, affecting hydrogen bonding with targets.
- SAR Studies : Systematic modification of substituents (e.g., replacing ethylamine with bulkier amines) to optimize affinity and selectivity .
What methodologies are recommended for assessing the compound's stability under various pH and temperature conditions?
Q. Advanced
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC.
- Thermal Stress : Heat at 40–80°C for 48 hrs; analyze by TGA (thermogravimetric analysis) for decomposition thresholds.
- Light Exposure : UV/vis irradiation (ICH Q1B guidelines) to assess photostability.
- Data Analysis : KinFit or similar software to calculate degradation rate constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
